Boc-N-methyl-D-leucine

Catalog No.
S1768184
CAS No.
M.F
C12H23NO4
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-methyl-D-leucine

Product Name

Boc-N-methyl-D-leucine

IUPAC Name

(2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m1/s1

InChI Key

YXJFAOXATCRIKU-SECBINFHSA-N

SMILES

Array

Synonyms

Boc-N-methyl-D-leucine;Boc-N-Me-D-Leu-OH;89536-84-5;(2R)-2-[(tert-butoxycarbonyl)(methyl)amino]-4-methylpentanoicacid;AmbotzBAA1220;Boc-Nalpha-methyl-D-leucine;SCHEMBL69223;TMA026;02677_FLUKA;CTK6A4221;MolPort-003-925-255;YXJFAOXATCRIKU-SECBINFHSA-N;ZINC1576261;ANW-39318;KM2848;AKOS015836739;N-tert-butoxycarbonyl-N-methyl-D-leucine;AJ-27319;AK-43413;AM037462;n-(tert-butoxycarbonyl)-n-methyl-d-leucine;TC-128063;FT-0655757;X6991;I14-3523

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C

Boc-N-methyl-D-leucine (CAS 89536-84-5) is a synthetically critical, orthogonally protected unnatural amino acid derivative utilized extensively in the development of metabolically stable, orally bioavailable cyclic peptides and depsipeptides [1]. By incorporating both D-stereochemistry and N-methylation, this building block inherently resists endogenous proteolysis while enhancing lipophilicity. The tert-butyloxycarbonyl (Boc) protecting group ensures compatibility with specific solution-phase coupling strategies and specialized solid-phase peptide synthesis (SPPS) protocols where acidic deprotection is required to prevent base-catalyzed side reactions. It is a prioritized precursor for synthesizing complex peptidomimetics, including sansalvamide A analogs and customized antimicrobials.

Substituting Boc-N-methyl-D-leucine with non-methylated (Boc-D-leucine), L-configured (Boc-N-methyl-L-leucine), or Fmoc-protected equivalents severely compromises both manufacturability and final drug performance. Replacing the N-methyl group with a standard secondary amide drastically reduces the in vivo half-life of the resulting peptide due to rapid proteolytic cleavage [1]. Stereochemical substitution with the L-enantiomer disrupts the critical beta-turn conformations required for macrocyclic ring closure and target binding affinity. Furthermore, substituting the Boc group with an Fmoc group in sequences prone to steric hindrance often leads to catastrophic diketopiperazine (DKP) formation during basic deprotection, truncating the peptide chain and destroying synthetic yield [2].

Proteolytic Stability and Plasma Half-Life Extension

N-methylation combined with D-stereochemistry provides a synergistic defense against endogenous proteases. Studies on bioactive peptides demonstrate that incorporating N-methyl-D-leucine extends plasma half-life significantly [1]. In comparative pharmacokinetic models, non-methylated D-leucine or standard L-leucine containing peptides typically exhibit rapid degradation. In contrast, permethylated analogs incorporating N-methyl-D-leucine achieve prolonged stability, with half-lives exceeding 4 hours in plasma models, compared to roughly 30 minutes for their non-methylated counterparts [1].

Evidence DimensionPlasma half-life (t1/2)
Target Compound Datat1/2 > 4 hours (N-methylated D-leucine analogs)
Comparator Or BaselineNon-methylated analogs (t1/2 ~ 30 minutes)
Quantified Difference>8-fold increase in plasma half-life
ConditionsIn vivo plasma stability assays (e.g., rat plasma / hemolymph models)

Extending the half-life of peptide therapeutics directly reduces required dosing frequencies, making this compound essential for viable systemic drug development.

Suppression of Diketopiperazine (DKP) Formation in Synthesis

The choice of N-terminal protecting group is critical when coupling N-methylated amino acids, as they are highly susceptible to diketopiperazine (DKP) formation during dipeptide deprotection. Fmoc-protected N-methyl-D-leucine requires basic deprotection (e.g., 20% piperidine), which catalyzes intramolecular nucleophilic attack, leading to severe DKP-induced chain truncation and yield loss [1]. Boc-N-methyl-D-leucine utilizes acidic deprotection (e.g., TFA), which completely suppresses this base-catalyzed cyclization, ensuring near-quantitative progression to the tripeptide stage in solution-phase and specialized SPPS workflows [1].

Evidence DimensionChain truncation via DKP formation
Target Compound DataNegligible DKP formation under acidic (TFA) deprotection
Comparator Or BaselineFmoc-N-methyl-D-leucine (high DKP formation under basic deprotection)
Quantified DifferencePrevention of catastrophic yield loss at the dipeptide stage
ConditionsDeprotection step in solution-phase or solid-phase peptide synthesis

Procurement of the Boc-protected variant is mandatory for synthetic routes where sequence-specific DKP formation would otherwise destroy the manufacturing yield.

Enhancement of Membrane Permeability for Oral Delivery

Membrane permeability is a primary bottleneck in peptide drug development. The incorporation of bulky, hydrophobic, N-methylated residues such as N-methyl-D-leucine significantly increases the lipophilicity of the peptide backbone by eliminating hydrogen bond donors [1]. In Parallel Artificial Membrane Permeability Assays (PAMPA), the inclusion of N-methyl-D-leucine shifts the permeability distribution favorably above the critical -6 threshold, whereas non-methylated D-leucine correlates with reduced permeability and poor passive transport [1].

Evidence DimensionPAMPA Permeability Shift
Target Compound DataFavorable shift above -6 threshold
Comparator Or BaselineNon-methylated D-leucine (correlates with reduced permeability)
Quantified DifferenceSignificant enhancement in passive membrane transport
ConditionsParallel Artificial Membrane Permeability Assay (PAMPA) for cyclic peptides

Justifies the higher procurement cost of N-methylated building blocks when formulating orally bioavailable peptide therapeutics.

Stereochemical Control of Macrocyclic Conformation

The D-stereocenter in Boc-N-methyl-D-leucine actively dictates the 3D folding of the peptide backbone. In the synthesis of cyclic depsipeptides, the D-enantiomer induces the requisite beta-turn conformation that facilitates efficient head-to-tail macrocyclization and high-affinity target binding [1]. Substituting with Boc-N-methyl-L-leucine disrupts this spatial arrangement, drastically reducing both the cyclization yield and the pharmacological potency of the final macrocycle [1].

Evidence DimensionMacrocyclic conformation and binding affinity
Target Compound DataInduces functional beta-turn for high-affinity binding
Comparator Or BaselineBoc-N-methyl-L-leucine (disrupts folding, lowers affinity)
Quantified DifferenceCritical structural enablement vs. loss of function
ConditionsStructure-activity relationship (SAR) studies of cyclic peptides

Ensures correct spatial geometry for target engagement, meaning the L-enantiomer cannot be used as a cheaper substitute.

Solution-Phase Synthesis of Cyclic Depsipeptides

Ideal for synthesizing complex macrocycles where orthogonal Boc/benzyl strategies are required to avoid basic conditions that trigger DKP formation [1].

Development of Orally Bioavailable Peptide Therapeutics

Used as a critical building block to simultaneously mask amide hydrogen bonds (increasing lipophilicity) and resist proteolysis, thereby improving oral bioavailability [2].

Pharmacokinetic Optimization of Lead Compounds

Applied in late-stage lead optimization to extend the in vivo half-life of peptide drug candidates from minutes to hours without altering the hydrophobic binding profile of the leucine side chain [2].

Synthesis of Protease-Resistant Antimicrobial Peptides

Procured for the development of novel antibiotics where the combination of D-stereochemistry and N-methylation prevents rapid degradation by bacterial or host proteases, maintaining therapeutic efficacy at the infection site [2].

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

245.16270821 Da

Monoisotopic Mass

245.16270821 Da

Heavy Atom Count

17

Dates

Last modified: 08-15-2023

Explore Compound Types